molecular formula C18H12N2OS B8541867 3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one

3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B8541867
M. Wt: 304.4 g/mol
InChI Key: VTNQFOWREHQZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H12N2OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

3,7-diphenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H12N2OS/c21-18-17-16(15(11-22-17)13-7-3-1-4-8-13)19-12-20(18)14-9-5-2-6-10-14/h1-12H

InChI Key

VTNQFOWREHQZPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-amino-4-phenylthiophene-2-carboxylate (100 mg, 0.43 mmol), triethyl orthoformate (1 ml), aniline (76 mg, 0.81 mmol), and acetic acid (0.1 ml) were placed in a pressure bottle. The mixture was heated with stirring at 160° C. for 18 hr. After the completion of the reaction was confirmed by TLC, the reaction mixture was cooled to room temperature and solidified with diethyl ether and EtOAc to give 42 mg (0.14 mmol, 33% yield) of the title compound as a final product.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
76 mg
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
33%

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